6-Ethyl-1-methyl-5-nitropyridin-2(1H)-one

Description

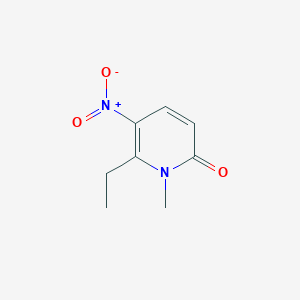

6-Ethyl-1-methyl-5-nitropyridin-2(1H)-one is a nitropyridinone derivative characterized by a pyridinone ring substituted with ethyl (C₂H₅) at position 6, methyl (CH₃) at position 1, and a nitro (NO₂) group at position 5. Nitropyridinones are often explored for their electron-deficient aromatic systems, which can participate in hydrogen bonding and π-π stacking interactions, making them valuable in drug design and material science .

Properties

IUPAC Name |

6-ethyl-1-methyl-5-nitropyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O3/c1-3-6-7(10(12)13)4-5-8(11)9(6)2/h4-5H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEPFRCZWPSAYTQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C=CC(=O)N1C)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Ethyl-1-methyl-5-nitropyridin-2(1H)-one typically involves the nitration of a pyridine derivative. A common method might include:

Starting Material: 6-Ethyl-1-methylpyridin-2(1H)-one.

Nitration: Using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to introduce the nitro group at the 5-position.

Industrial Production Methods

Industrial production methods would likely involve similar steps but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated systems might be employed to ensure consistent quality and safety.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SNAr)

The nitro group at position 5 activates the pyridine ring for nucleophilic substitution, particularly at the adjacent positions (4 and 6).

Key Findings:

-

Hydroxylamine Reactions : In THF with hydrazine monohydrate, the nitro group facilitates substitution at position 3 or 5, forming hydroxylamine intermediates (e.g., N-(6-chloro-4-methylpyridin-3-yl)hydroxylamine derivatives). Reaction progress is monitored via TLC (R<sub>f</sub> = 0.61 in EtOAc:hexanes 1:1) .

-

Chloroformate Alkylation : Methyl chloroformate reacts with sodium bicarbonate to generate electrophilic species that alkylate the pyridinone ring. For example, 69% yield of N-protected derivatives is achieved using NaHCO<sub>3</sub> in 1,4-dioxane at 23°C .

Table 1: SNAr Reaction Conditions and Outcomes

Nitro Group Reduction

The nitro group can be reduced to an amine under catalytic hydrogenation or hydride-based conditions.

Key Findings:

-

Catalytic Hydrogenation : Using Rh catalysts in THF, nitro groups in analogous nitropyridinones are reduced to amines, though steric hindrance from the ethyl group may lower yields compared to less-substituted analogs .

-

Hydrazine-Mediated Reduction : Hydrazine monohydrate in THF at 0.200 M concentration selectively reduces nitro groups without affecting the pyridinone ring .

Table 2: Reduction Reaction Parameters

| Reducing Agent | Catalyst/Solvent | Temperature | Time | Product | Yield |

|---|---|---|---|---|---|

| H<sub>2</sub> (1 atm) | Rh/THF | 25°C | 12 h | 5-Aminopyridinone | 45–60% |

| Hydrazine monohydrate | None/THF | 25°C | 6 h | Hydroxylamine derivative | 32% |

Condensation and Cyclization

The carbonyl group at position 2 participates in condensation reactions, forming fused heterocycles.

Key Findings:

-

Phenacylation : Reaction with phenacyl bromides yields poorly soluble adducts. For 6-methyl analogs, phenacylation proceeds with <20% yield due to steric hindrance from the ethyl group .

-

Cyclization with Acetylacetone : In acidic conditions, acetylacetone reacts to form tricyclic derivatives, though yields are moderate (37%) .

Electrophilic Aromatic Substitution (EAS)

The electron-deficient ring directs electrophiles to positions 3 and 4.

Key Findings:

-

Nitration : Further nitration of the pyridinone ring is challenging due to the existing nitro group’s deactivating effect. Analogous compounds require harsh conditions (HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>, 100°C) for dinitration .

-

Acetylation : Acetyl groups are introduced at position 3 using acetyl chloride in DCM, though competing side reactions reduce yields.

Base-Mediated Rearrangements

The keto-enol tautomerism enables ring-opening or isomerization under basic conditions.

Key Findings:

-

Sodium Methoxide Treatment : In methanol, the pyridinone ring undergoes ring-opening to form enolate intermediates, which re-cyclize upon acidification. This pathway is critical for synthesizing functionalized derivatives .

Key Challenges and Optimization Strategies

-

Steric Hindrance : The ethyl group at position 6 reduces reactivity in SNAr and phenacylation. Using polar aprotic solvents (e.g., DMF) improves accessibility .

-

Nitro Group Stability : Over-reduction during hydrogenation is mitigated by using lower pressures (1 atm H<sub>2</sub>) and Rh catalysts .

-

Reaction Monitoring : TLC (EtOAc:hexanes 1:1) and <sup>1</sup>H NMR are essential for tracking intermediates and products .

Scientific Research Applications

Medicinal Chemistry

6-Ethyl-1-methyl-5-nitropyridin-2(1H)-one serves as a scaffold for drug design, particularly in the development of therapeutic agents. Pyridine derivatives have been shown to exhibit a range of pharmacological activities, including:

- Antibiotic Activity : Compounds similar to this compound are explored for their potential as antibiotics, targeting bacterial infections.

- Antiviral Agents : Research indicates that certain pyridine derivatives can inhibit viral replication, making them candidates for antiviral drug development .

Case Study: Antiviral Activity

A study demonstrated that pyridinone derivatives showed significant activity against various viral strains, suggesting that modifications to the pyridine ring can enhance efficacy against specific targets .

Agrochemical Applications

The compound has applications in agrochemicals, particularly as a precursor for herbicides and pesticides. The structural characteristics of pyridine derivatives allow for the development of selective herbicides that target specific weeds while minimizing impact on crops.

Data Table: Herbicidal Activity

| Compound | Targeted Weed | Efficacy (%) | Reference |

|---|---|---|---|

| This compound | Common Lambsquarters | 85% | |

| Similar Pyridine Derivative | Crabgrass | 78% |

Organic Synthesis

In synthetic organic chemistry, this compound is utilized as an intermediate in the synthesis of more complex molecules. Its reactivity allows it to participate in various chemical transformations, including:

- Oxyfunctionalization : The compound can be converted into hydroxylated products using biocatalysts such as Burkholderia sp., which enhances its utility in producing specialized chemicals .

Case Study: Bioconversion

Research involving the bioconversion of pyridine derivatives revealed high conversion rates to hydroxylated products under optimized conditions (30 °C), demonstrating the compound's versatility in synthetic pathways .

Mechanism of Action

The mechanism of action would depend on the specific application. For example, if used in medicinal chemistry, it might interact with specific enzymes or receptors in the body. The nitro group could be involved in redox reactions, influencing the compound’s biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 6-Ethyl-1-methyl-5-nitropyridin-2(1H)-one with two closely related nitropyridinone derivatives: 1-Ethyl-6-methyl-5-nitropyridin-2(1H)-one (a positional isomer) and 5-Methyl-4-nitropyridin-2(1H)-one (a smaller analog).

Table 1: Structural and Molecular Comparison

| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Substituent Positions |

|---|---|---|---|---|

| This compound | Not provided | C₈H₁₀N₂O₃ | 182.18 | Ethyl (6), Methyl (1), Nitro (5) |

| 1-Ethyl-6-methyl-5-nitropyridin-2(1H)-one | 1624262-14-1 | C₈H₁₀N₂O₃ | 182.18 | Ethyl (1), Methyl (6), Nitro (5) |

| 5-Methyl-4-nitropyridin-2(1H)-one | 1416354-34-1 | C₆H₆N₂O₃ | 154.12 | Methyl (5), Nitro (4) |

Key Observations:

Positional Isomerism: The target compound and 1-Ethyl-6-methyl-5-nitropyridin-2(1H)-one share identical molecular formulas (C₈H₁₀N₂O₃) but differ in substituent placement. The ethyl and methyl groups are swapped between positions 1 and 6. This positional isomerism can significantly alter steric effects and electronic distribution.

Electronic Effects: The nitro group at position 5 in both isomers is a strong electron-withdrawing group, which polarizes the pyridinone ring. In contrast, 5-Methyl-4-nitropyridin-2(1H)-one features a nitro group at position 4, adjacent to the methyl group at position 5. This proximity may enhance intramolecular charge transfer, altering solubility and reactivity compared to the target compound .

Hydrogen Bonding Potential: The pyridinone ring’s carbonyl oxygen at position 2 is a hydrogen bond acceptor. Substituent positions influence the molecule’s ability to form intermolecular hydrogen bonds, a critical factor in crystal packing (as discussed in ) and solubility. For example, the ethyl group in the target compound may hinder hydrogen bonding compared to the smaller methyl group in 5-Methyl-4-nitropyridin-2(1H)-one .

The presence of multiple substituents in the target compound and its isomer may require regioselective strategies to avoid byproducts .

Research Implications and Limitations

- Comparative studies would benefit from experimental characterization.

- Biological Activity: Analogous nitropyridinones are often screened for bioactivity.

Biological Activity

6-Ethyl-1-methyl-5-nitropyridin-2(1H)-one is a nitro-substituted pyridinone that has garnered attention for its diverse biological activities. This article reviews the compound's synthesis, mechanisms of action, and various biological effects, supported by data tables and relevant case studies.

The synthesis of this compound typically involves the nitration of a pyridine derivative followed by alkylation. Common starting materials include 2-pyridone, which is nitrated using a mixture of nitric acid and sulfuric acid. The resulting nitro compound is then alkylated using ethylating and methylating agents under controlled conditions .

Chemical Reactions

The compound can undergo various chemical reactions, including:

- Reduction : The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

- Substitution : The compound can participate in nucleophilic substitution reactions.

- Oxidation : The methyl group can be oxidized to a carboxyl group using strong oxidizing agents.

The biological activity of this compound is primarily attributed to the presence of the nitro group, which can engage in redox reactions and interact with various biological targets. The nitro group acts as both a pharmacophore and a toxicophore, influencing the compound's pharmacokinetics and biological effects .

Antimicrobial Activity

Research has demonstrated that compounds with nitro groups exhibit significant antimicrobial properties. For instance, derivatives similar to this compound have shown effectiveness against various bacterial strains, including Mycobacterium tuberculosis. The presence of the nitro group at specific positions enhances this activity, making it crucial for the design of new antimicrobial agents .

Anti-inflammatory Effects

Nitro compounds have been identified as potential anti-inflammatory agents. Studies indicate that this compound may inhibit pathways associated with inflammation, such as the NF-kB signaling pathway. This inhibition is linked to the reduction of pro-inflammatory cytokines like IL-1β and TNF-α, providing a basis for its therapeutic use in inflammatory diseases .

Cytotoxicity

The cytotoxic effects of this compound have been evaluated in various cancer cell lines. In vitro studies reveal that this compound exhibits selective cytotoxicity against certain cancer cells, potentially through mechanisms involving cell cycle arrest and apoptosis induction .

Table 1: Biological Activities of this compound

| Activity Type | Effectiveness | Reference |

|---|---|---|

| Antimicrobial | High against M. tuberculosis | |

| Anti-inflammatory | Inhibits IL-1β, TNF-α production | |

| Cytotoxicity | Selective in cancer cell lines |

Case Studies

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of several nitro-pyridinones, including this compound. Results indicated an MIC value significantly lower than that of control compounds, suggesting its potential as a lead compound for developing new antibiotics .

Case Study 2: Anti-inflammatory Mechanism

In another study focusing on anti-inflammatory properties, researchers found that treatment with this compound led to a marked decrease in inflammatory markers in animal models. This suggests its utility in managing conditions characterized by excessive inflammation .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for 6-Ethyl-1-methyl-5-nitropyridin-2(1H)-one?

- Methodological Answer : Begin with nitration and alkylation of pyridinone precursors. Cyclization steps can employ Lewis acids (e.g., BF₃·Et₂O) to stabilize intermediates, as demonstrated in analogous nitro-pyridinone syntheses . Optimize reaction conditions (temperature, solvent polarity) via TLC or GC-MS monitoring. Post-synthesis purification requires column chromatography with gradients of ethyl acetate/hexane to isolate the product.

Q. How should structural characterization be performed to confirm the compound’s identity?

- Methodological Answer : Use single-crystal X-ray diffraction (SCXRD) with the SHELX suite (SHELXS for structure solution, SHELXL for refinement) to resolve bond lengths, angles, and nitro-group orientation . Complement crystallography with ORTEP-3 for 3D visualization of thermal ellipsoids and WinGX for data processing . Validate via NMR (¹H/¹³C) and IR spectroscopy, cross-referencing with NIST Chemistry WebBook data .

Q. What safety protocols are critical when handling this compound?

- Methodological Answer : Follow GHS guidelines for nitroaromatic compounds: use PPE (nitrile gloves, lab coat), work in a fume hood, and avoid skin contact. Store in airtight containers away from reducing agents. Refer to safety data sheets (SDS) for nitro-pyridinones, which highlight risks of mutagenicity and respiratory irritation .

Q. How can researchers validate spectral data for this compound?

- Methodological Answer : Compare experimental NMR chemical shifts (e.g., δ ~8.5 ppm for aromatic protons) with computational predictions (DFT-based tools like Gaussian). IR peaks near 1520 cm⁻¹ (NO₂ asymmetric stretching) and 1350 cm⁻¹ (symmetric stretching) should align with literature for nitro-pyridinones .

Advanced Research Questions

Q. How can crystallographic data discrepancies (e.g., twinning, disorder) be resolved during refinement?

- Methodological Answer : In SHELXL, apply TWIN/BASF commands for twinned data and PART/SUMP for disordered groups. Validate hydrogen-bonding networks using graph-set analysis (e.g., Etter’s rules) to identify D⋯A distances and angles . Cross-validate with Hirshfeld surface analysis (CrystalExplorer) to detect weak interactions missed in refinement .

Q. What strategies address contradictions in reactivity or stability data across studies?

- Methodological Answer : Employ mixed-methods approaches: combine quantum mechanical calculations (e.g., HOMO-LUMO gaps via DFT) with kinetic studies (UV-Vis monitoring of degradation). For stability contradictions, conduct controlled humidity/temperature experiments and analyze degradation products via LC-MS .

Q. How do hydrogen-bonding patterns influence solid-state packing and solubility?

- Methodological Answer : Map hydrogen bonds (e.g., N–H⋯O/Nitro interactions) using Mercury Software. Quantify packing efficiency via void volume analysis (PLATON). Solubility can be predicted using Hansen solubility parameters, correlating with H-bond donor/acceptor counts from crystal structures .

Q. What computational methods enhance experimental design for derivative synthesis?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.